2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetonitrile
Description
Properties
IUPAC Name |
2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS/c1-16-12(9-15-13(16)18-8-7-14)10-3-5-11(17-2)6-4-10/h3-6,9H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUVJWSVWAATBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC#N)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetonitrile typically involves multi-step organic reactions. One common method includes the formation of the imidazole ring followed by the introduction of the methoxyphenyl group and the thioacetonitrile moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.
Scientific Research Applications
2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in drug discovery and development.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to desired biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Analogues
Key Observations :
- Core Heterocycle: The target compound’s imidazole core differs from benzimidazole (5f, 9e) or triazole () derivatives.
- The p-tolyl group (methyl-substituted phenyl) in the latter may improve lipophilicity.
Key Observations :
- Nucleophilic Substitution : The target compound likely follows a pathway similar to 5f, where 2-chloroacetonitrile reacts with a thiolate intermediate under basic conditions (K₂CO₃) .
- Yield Trends : Yields for acetonitrile derivatives (e.g., 5f at 41%) are generally moderate, while triazole-thiazole hybrids (9e) achieve higher yields (60–75%) due to optimized click chemistry conditions .
Physical and Spectral Properties
Table 3: Analytical Data of Analogues
Key Observations :
- ¹H NMR : The target compound’s methoxy group would resonate at ~3.8 ppm, consistent with 9e . The thioacetonitrile SCH₂ group is expected near 2.5 ppm.
- IR Spectroscopy : The nitrile (C≡N) stretch at ~2250 cm⁻¹ is a hallmark of acetonitrile derivatives, as seen in 5f .
Reactivity and Functionalization
- Thioacetonitrile Group : The –SCH₂CN moiety in the target compound is amenable to further reactions, such as hydrolysis to carboxylic acids or nucleophilic substitution, similar to triazole-thioacetamide derivatives in .
- Esterification : Analogous to ’s triazole-thioacetic acids, the target compound’s nitrile group could be converted to esters or amides for enhanced bioavailability .
Biological Activity
2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetonitrile is a complex organic compound notable for its potential biological activities. This compound features a unique structure that combines an imidazole ring, a methoxyphenyl group, and a thioacetonitrile moiety, which contribute to its interaction with various biological systems. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.
- Molecular Formula : C16H16N3OS
- Molecular Weight : 300.38 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research has shown that compounds related to this structure exhibit significant antibacterial and antifungal properties. For instance, studies indicate that imidazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds often range from 0.0048 mg/mL to 0.0195 mg/mL against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
Anticancer Potential
The compound's structure allows it to interact with specific molecular targets involved in cancer pathways. The imidazole ring is known for its role in enzyme inhibition, particularly in lipid peroxidizing enzymes such as mammalian lipoxygenases (ALOX15), which are implicated in cancer progression. In silico docking studies have suggested that this compound may effectively inhibit ALOX15, demonstrating a promising avenue for anticancer drug development .
The mechanism of action of this compound involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for tumor growth and inflammation.
- Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways associated with cancer and infection.
Study on Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various imidazole derivatives, including those structurally similar to this compound. The results indicated that these compounds exhibited a broad spectrum of activity against several bacterial strains with varying MIC values, highlighting their potential as therapeutic agents .
Inhibitory Potency Assessment
In another study focusing on ALOX15 inhibitors, the compound was compared with other derivatives to determine its inhibitory potency. The results showed that while it was less potent than some reference compounds, it still exhibited significant inhibition, suggesting further optimization could enhance its efficacy .
Data Table: Biological Activity Summary
Q & A
Basic: What synthetic methodologies are typically employed for preparing 2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetonitrile?
Answer:
The synthesis involves nucleophilic substitution reactions between thiol-containing imidazole intermediates and chloroacetonitrile derivatives. Key steps include:
- Step 1: Synthesis of the imidazole-thiol intermediate (e.g., 5-(4-methoxyphenyl)-1-methyl-1H-imidazole-2-thiol) via cyclization of substituted benzaldehyde and thiourea derivatives under reflux conditions .
- Step 2: Reaction of the thiol intermediate with 2-chloroacetonitrile in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile .
- Purification: Recrystallization from ethanol or methanol to isolate the final product .
Table 1: Example reaction conditions for analogous compounds:
| Component | Details | Reference |
|---|---|---|
| Base | K₂CO₃ | |
| Solvent | Ethanol, DMF | |
| Reaction Temperature | 60–80°C |
Advanced: How can reaction conditions be optimized to improve yield and purity?
Answer:
Optimization strategies include:
- Catalyst Screening: Test bases like NaH or DBU for enhanced nucleophilic substitution efficiency .
- Solvent Effects: Compare polar aprotic solvents (DMF, DMSO) with protic solvents (ethanol) to balance reactivity and solubility .
- Temperature Gradients: Use controlled reflux (60–100°C) to minimize side reactions (e.g., oxidation of thiol groups) .
- DOE (Design of Experiments): Apply factorial design to evaluate interactions between solvent, base, and temperature .
Note: highlights discrepancies in yields (e.g., 65–85%) for analogous imidazole-thioacetates, suggesting solvent polarity critically impacts reactivity .
Basic: What spectroscopic techniques confirm the structure of this compound?
Answer:
Critical techniques include:
- ¹H/¹³C NMR: To verify substituent positions (e.g., methoxy group at δ 3.80 ppm, methylimidazole protons at δ 2.35 ppm) .
- IR Spectroscopy: Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1250 cm⁻¹ (C-S bond) .
- Elemental Analysis: Validate C, H, N content (e.g., <1% deviation between calculated and observed values) .
Table 2: Representative NMR data for a structurally similar compound (9e from ):
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Imidazole-CH₃ | 2.35 | Singlet |
| Aromatic OCH₃ | 3.80 | Singlet |
| Thioacetonitrile-CH₂ | 4.10 | Singlet |
Advanced: How should researchers resolve discrepancies in spectroscopic data?
Answer:
- Cross-Validation: Combine NMR, IR, and mass spectrometry to confirm functional groups .
- Purity Assessment: Use HPLC to detect impurities (e.g., unreacted thiol intermediates) .
- Crystallography: Single-crystal X-ray diffraction (if feasible) for unambiguous structural confirmation .
Example: reports elemental analysis discrepancies (e.g., C: 62.1% calc. vs. 61.8% obs.), suggesting recalibration of combustion analysis instruments .
Advanced: What computational strategies predict biological activity?
Answer:
- Molecular Docking: Use software (e.g., AutoDock) to model interactions with target enzymes (e.g., COX-1/2 as in ). Docking poses can predict binding affinity and guide SAR studies .
- DFT Calculations: Analyze electron density maps to assess reactivity of the thioacetonitrile moiety .
Case Study: demonstrates docking poses of analogous compounds with α-glucosidase, highlighting hydrophobic interactions and hydrogen bonding .
Basic: What physicochemical properties influence experimental handling?
Answer:
- Solubility: Poor water solubility (common in aryl-imidazole derivatives) necessitates DMSO or DMF for in vitro assays .
- Stability: Susceptibility to hydrolysis under acidic/basic conditions requires storage in inert atmospheres .
- Melting Point: High melting points (>150°C) indicate crystalline solid state, aiding purification .
Table 3: Predicted properties (from ):
| Property | Value |
|---|---|
| Density | 1.52 g/cm³ |
| pKa | 0.21 (weakly acidic) |
| Boiling Point | 525.2°C |
Advanced: How to design a study assessing the thioacetonitrile moiety’s reactivity?
Answer:
- pH-Dependent Stability: Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC .
- Nucleophilic Substitution: React with amines (e.g., benzylamine) to form thioamide derivatives, characterizing products via LC-MS .
- Kinetic Studies: Track reaction rates under varying temperatures to determine activation energy .
Reference: investigates bis(benzimidazo[1,2-a]pyridines) synthesis via thioacetonitrile reactivity .
Advanced: How to address contradictions in biological activity data?
Answer:
- Dose-Response Curves: Repeat assays with varying concentrations to confirm IC₅₀ values .
- Cell Line Validation: Test across multiple cell lines (e.g., HeLa, HEK293) to rule out cell-specific effects .
- Mechanistic Studies: Use Western blotting or qPCR to identify molecular targets (e.g., enzyme inhibition) .
Example: reports COX-2 inhibition for a fluorophenyl analog, but cross-validate with COX-1 to assess selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
